molecular formula C15H8Cl2N2S B2386749 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 79889-36-4

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2386749
CAS No.: 79889-36-4
M. Wt: 319.2
InChI Key: KDSFLBIFFQIOAP-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound featuring a fused imidazo-benzothiazole core substituted with a 3,4-dichlorophenyl group.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2S/c16-10-6-5-9(7-11(10)17)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFLBIFFQIOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst and solvent . The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3]benzothiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities:

Compound Core Structure Substituents Key Activities References
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole (Target Compound) Imidazo[2,1-b][1,3]benzothiazole 3,4-Dichlorophenyl Anticancer (Hep G2: IC₅₀ data pending), antibacterial (under investigation)
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) Imidazo[2,1-b][1,3]thiazole 4-Chlorophenyl, 3,4-dichlorobenzyl oxime Constitutive androstane receptor (CAR) activation (high potency)
DL5050 ((E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) Imidazo[2,1-b]oxazole Naphthyl, 3,4-dichlorobenzyl oxime Enhanced CAR selectivity over PXR (primary human hepatocytes)
7-Sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f) Imidazo[2,1-b][1,3]benzothiazole 4-Fluorophenyl, sulfonamide Anticancer (Hep G2: IC₅₀ = 0.097 μM)
2-[(3,4-Dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole (7575-0047) Imidazo[2,1-b][1,3]thiazole 3,4-Dichlorophenylmethyl, 4-fluorophenyl Screening compound (biological targets undisclosed)
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole Imidazo[2,1-b][1,3]thiazole 3,4-Dimethylphenyl Pharmacokinetic studies (improved solubility vs. chloro analogs)

Structural and Functional Differences

  • Thiazole-based analogs (e.g., CITCO) exhibit direct CAR activation due to the oxime group, absent in the target compound .
  • Substituent Effects :
    • Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound enhances electrophilicity compared to methyl (e.g., 6-(3,4-dimethylphenyl) analog), improving interactions with hydrophobic pockets in enzymes .
    • Polar Groups : Sulfonamide-substituted derivatives (e.g., 3f) show superior anticancer activity (IC₅₀ < 0.1 μM) due to increased solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • LogP : Dichlorophenyl substitution increases lipophilicity (predicted LogP ~4.2) compared to dimethylphenyl analogs (LogP ~3.5), favoring blood-brain barrier penetration .

Biological Activity

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C15H8Cl2N2S
  • Molecular Weight : 319.21 g/mol
  • CAS Number : 4332109

Biological Activity Overview

The compound exhibits various biological activities, including antitumor, antibacterial, antifungal, and antioxidant properties. The following sections detail specific findings from recent studies.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of imidazo[2,1-b][1,3]benzothiazole have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Efficacy in Mesothelioma

A study evaluated a series of imidazo[2,1-b][1,3,4]thiadiazole compounds that included derivatives related to this compound. These compounds demonstrated significant cytotoxicity against mesothelioma cell lines with IC50 values ranging from 0.59 to 2.81 μM. The mechanism involved the inhibition of focal adhesion kinase (FAK), a critical protein in cancer progression .

CompoundIC50 (μM)Cell LineMechanism
1a0.59MesoIIFAK inhibition
1b2.81STOFAK inhibition

Antibacterial and Antifungal Activity

The compound's antibacterial properties have also been investigated. In vitro tests against various bacterial strains showed that certain derivatives exhibited potent activity.

Case Study: Antibacterial Screening

In a screening for antibacterial activity against Gram-positive and Gram-negative bacteria, several derivatives of imidazo[2,1-b][1,3]benzothiazole displayed significant potency. Notably, compounds with chlorinated phenyl groups enhanced antibacterial activity.

CompoundActivity AgainstMIC (μg/mL)
5cE. coli3.125
5dS. aureus6.25
5lPseudomonas aeruginosa12.5

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • FAK Inhibition : As noted in antitumor studies, the compound inhibits FAK phosphorylation which is crucial for cancer cell migration and survival .
  • Antibacterial Mechanism : The compound appears to disrupt bacterial cell wall synthesis or function through interaction with topoisomerases .

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